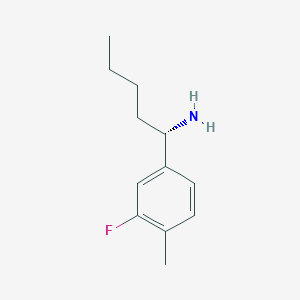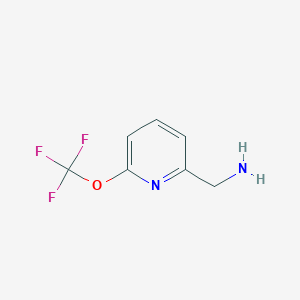
(6-(Trifluoromethoxy)pyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Trifluoromethoxy)pyridin-2-yl)methanamine: is an organic compound with the molecular formula C7H7F3N2O It features a pyridine ring substituted with a trifluoromethoxy group at the 6-position and a methanamine group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Trifluoromethoxy)pyridin-2-yl)methanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloropyridin-2-ylmethanamine.
Substitution Reaction: The 6-chloropyridin-2-ylmethanamine undergoes a nucleophilic substitution reaction with trifluoromethanol in the presence of a base such as potassium carbonate. This reaction introduces the trifluoromethoxy group at the 6-position of the pyridine ring.
The reaction conditions often include:
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: 80-100°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature and reaction time.
- Implementation of purification techniques such as crystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
(6-(Trifluoromethoxy)pyridin-2-yl)methanamine: can undergo various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 6-(trifluoromethoxy)pyridine-2-carboxylic acid.
Reduction: Formation of 6-(trifluoromethoxy)piperidine-2-methanamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(6-(Trifluoromethoxy)pyridin-2-yl)methanamine: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism by which (6-(Trifluoromethoxy)pyridin-2-yl)methanamine exerts its effects depends on its application:
In Medicinal Chemistry: It may act as an agonist or antagonist at specific receptors in the central nervous system, modulating neurotransmitter activity.
In Biological Studies: It can inhibit or activate enzymes by binding to their active sites, affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
(6-(Trifluoromethoxy)pyridin-2-yl)methanamine: can be compared with other similar compounds, such as:
(6-(Trifluoromethyl)pyridin-2-yl)methanamine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy. It has different electronic properties and reactivity.
(6-(Trifluoromethoxy)pyridin-3-yl)methanamine: The trifluoromethoxy group is at the 3-position, leading to different steric and electronic effects.
(6-(Trifluoromethoxy)pyridin-4-yl)methanamine: The trifluoromethoxy group is at the 4-position, which can influence its interaction with biological targets.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable tool in research and industry.
Propriétés
Formule moléculaire |
C7H7F3N2O |
|---|---|
Poids moléculaire |
192.14 g/mol |
Nom IUPAC |
[6-(trifluoromethoxy)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-3-1-2-5(4-11)12-6/h1-3H,4,11H2 |
Clé InChI |
YJUHFMHUDJUEKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)OC(F)(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



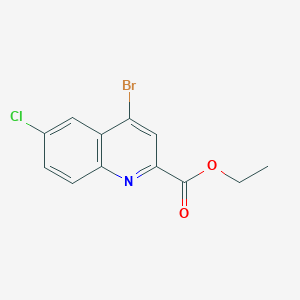
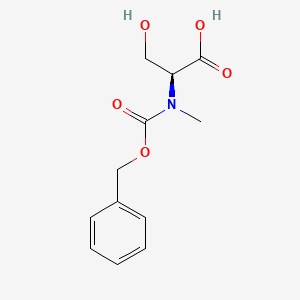

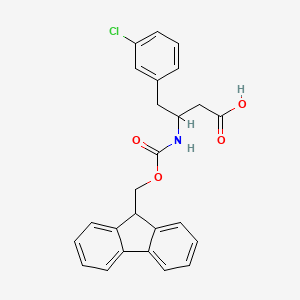
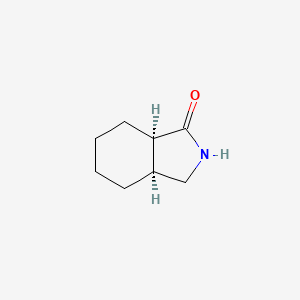
![Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12971518.png)
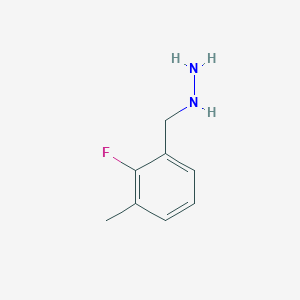
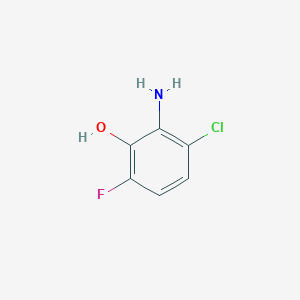
![4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12971543.png)

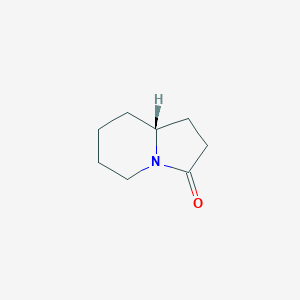
![4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12971559.png)
